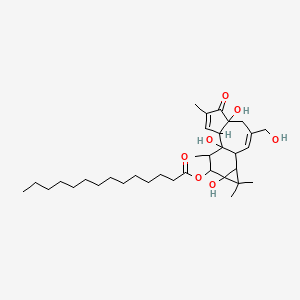
1Lambda6,3-thiazinane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1Lambda6,3-Tiazazinano-1,1-diona es un compuesto heterocíclico que contiene azufre con la fórmula molecular C4H9NO2S. Se caracteriza por una estructura de anillo de seis miembros que incluye átomos de azufre y nitrógeno, lo que lo convierte en un miembro de la familia de las tiazinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1Lambda6,3-Tiazazinano-1,1-diona se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de una amina adecuada con dióxido de azufre puede conducir a la formación del anillo tiazazinano. La reacción generalmente requiere un catalizador y se lleva a cabo bajo una atmósfera inerte para evitar la oxidación.
Métodos de producción industrial: La producción industrial de 1Lambda6,3-tiazazinano-1,1-diona a menudo implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para eliminar impurezas y obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: 1Lambda6,3-Tiazazinano-1,1-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas, dependiendo de las condiciones de reacción.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de tiol o amina correspondientes.
Sustitución: Los átomos de nitrógeno y azufre en el anillo pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como aminas, alcoholes o tioles se pueden usar en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados de tiazazinano funcionalizados.
Aplicaciones Científicas De Investigación
1Lambda6,3-Tiazazinano-1,1-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Los derivados del compuesto se han estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como agente terapéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 1Lambda6,3-tiazazinano-1,1-diona implica su interacción con objetivos moleculares y vías específicos. Los átomos de azufre y nitrógeno en el anillo pueden formar complejos de coordinación con iones metálicos, influyendo en varios procesos bioquímicos. Además, la capacidad del compuesto para sufrir reacciones de oxidación y reducción le permite participar en ciclos redox, que pueden afectar las funciones celulares.
Comparación Con Compuestos Similares
1Lambda6,3-Tiazazinano-1,1-diona se puede comparar con otros derivados de tiazina, como:
1,2-Tiazazinano-1,1-diona: Este compuesto tiene una estructura de anillo similar pero difiere en la posición del átomo de azufre.
1,3-Tiazolidina-2,4-diona: Otro heterociclo que contiene azufre con diferentes propiedades químicas y aplicaciones.
Propiedades
Fórmula molecular |
C4H9NO2S |
|---|---|
Peso molecular |
135.19 g/mol |
Nombre IUPAC |
1,3-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C4H9NO2S/c6-8(7)3-1-2-5-4-8/h5H,1-4H2 |
Clave InChI |
SRDQFXQNSSVQDM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


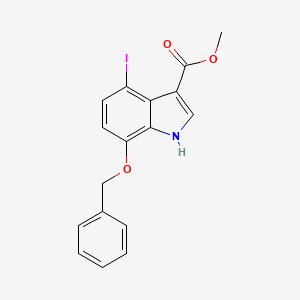
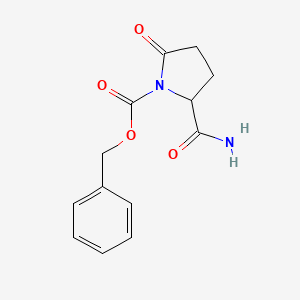
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
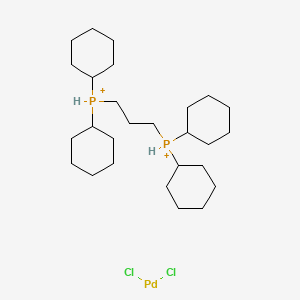

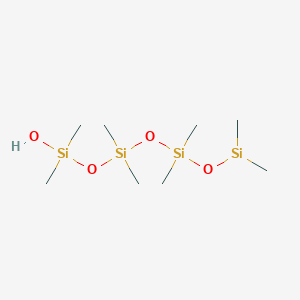
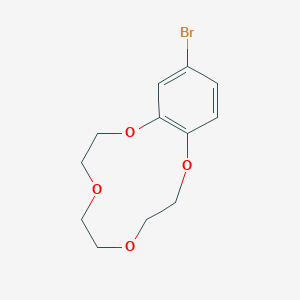


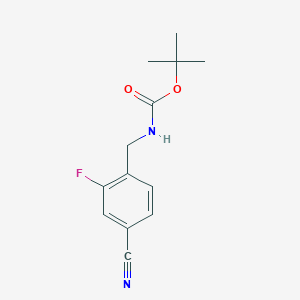
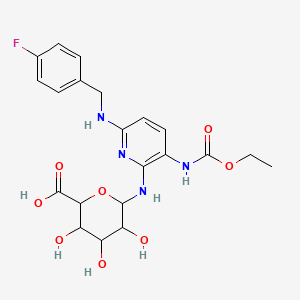
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
